![molecular formula C13H13NO B2441163 3-(Benzylamino)phenol CAS No. 46457-64-1](/img/structure/B2441163.png)
3-(Benzylamino)phenol
Overview
Description
3-(Benzylamino)phenol is a research chemical with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound-related compounds has been reported in the literature. For instance, para-Benzylamine substituted oligophenol was synthesized via enzymatic oxidative polycondensation of 4-(benzylamino)phenol (BAP). The polymerization involved only the phenolic moiety without oxidizing the sec-amine (benzylamine) group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a hydroxyl group and a benzylamino group attached .
Scientific Research Applications
Synthesis Applications
3-(Benzylamino)phenol has been explored in various synthetic applications. One study outlines its synthesis from o-amino phenylmethyl ether, indicating its potential as an intermediate in organic synthesis (Cui Xiao-qiang, 2007). Another research highlights the HF/BF3-catalysed reactions of phenol with CO, which could be relevant to industrial applications involving this compound (J. Willemse, B. Bezuidenhoudt, C. Holzapfel, 2006).
Material Science and Polymer Applications
This compound is considered in the context of material science, particularly in the development of polybenzoxazine. A study investigates the use of phloretic acid, a phenolic compound, as a building block for benzoxazine ring formation, which could include this compound derivatives (Acerina Trejo-Machin, P. Verge, Laura Puchot, R. Quintana, 2017).
Catalysis and Chemical Reactions
The compound has been explored in the context of catalysis and chemical reactions. For example, research on benzylic C-H trifluoromethylation of phenol derivatives suggests potential applications in chemical synthesis, which could be extrapolated to this compound (H. Egami, Takafumi Ide, Yuji Kawato, Y. Hamashima, 2015).
Antimicrobial and Antitumor Applications
Environmental and Sustainable Chemistry
The compound's derivatives are also considered in environmental and sustainable chemistry contexts. For instance, a study on microbial production of phenol through salicylate decarboxylation presents an eco-friendly approach to phenol production, potentially applicable to this compound (Yanxian Ren, Sen Yang, Qipeng Yuan, Sun Xinxiao, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on 3-(Benzylamino)phenol and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the development of efficient methods for their synthesis and modern and accurate methods for their detection and analysis will continue .
properties
IUPAC Name |
3-(benzylamino)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOQLJFFNTWVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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